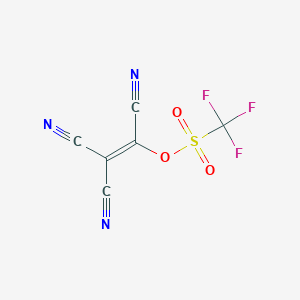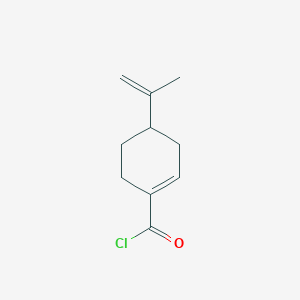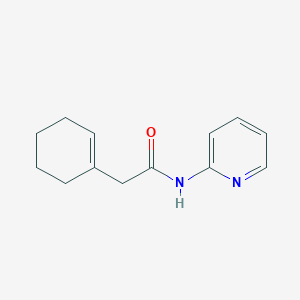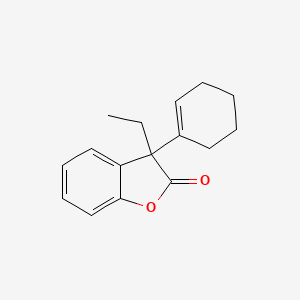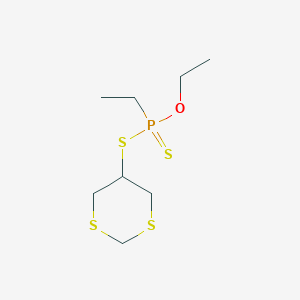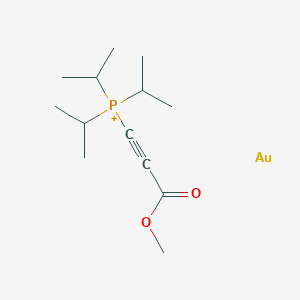![molecular formula C32H25ClNOP B14373815 {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 90178-75-9](/img/structure/B14373815.png)
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanophenoxy group attached to a phenyl ring, which is further connected to a triphenylphosphanium chloride moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable subject of study in organic chemistry, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves a multi-step process. One common method starts with the preparation of 4-(4-cyanophenoxy)benzyl chloride, which is then reacted with triphenylphosphine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, modulating their activity. The cyanophenoxy group may facilitate interactions with biological membranes, while the triphenylphosphanium moiety can enhance cellular uptake. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium bromide
- {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium iodide
Uniqueness
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its bromide and iodide analogs, the chloride variant may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
90178-75-9 |
|---|---|
Formule moléculaire |
C32H25ClNOP |
Poids moléculaire |
506.0 g/mol |
Nom IUPAC |
[4-(4-cyanophenoxy)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C32H25NOP.ClH/c33-24-26-16-20-28(21-17-26)34-29-22-18-27(19-23-29)25-35(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32;/h1-23H,25H2;1H/q+1;/p-1 |
Clé InChI |
NEERBLFMBYECSQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



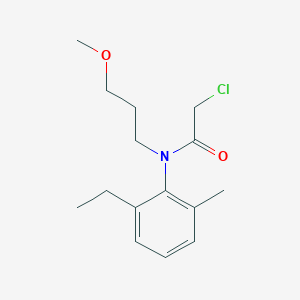
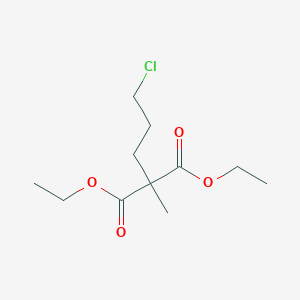
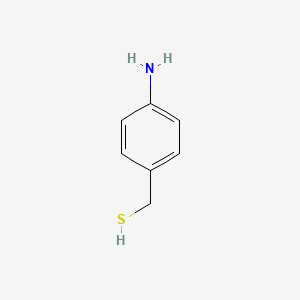
![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)
